3,8-dinitro-6H-benzo[c]chromen-6-one
Description
Properties
IUPAC Name |
3,8-dinitrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N2O6/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)21-13/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZIRHVCRVHSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC3=C2C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-benzo[c]chromen-6-one involves a multi-step process. One common method includes the use of biphenyl-2-carboxylic acid, potassium peroxydisulfate, and silver nitrate in a mixture of water and acetonitrile. The reaction is carried out at 50°C for 27 hours, followed by extraction and purification steps to yield the desired product .
Industrial Production Methods
Industrial production methods for 3,8-dinitro-6H-benzo[c]chromen-6-one are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,8-Dinitro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield 3,8-diamino-6H-benzo[c]chromen-6-one .
Scientific Research Applications
3,8-Dinitro-6H-benzo[c]chromen-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,8-dinitro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit phosphodiesterase II, an enzyme involved in various cellular processes . The inhibition of this enzyme can lead to various biological effects, including potential therapeutic benefits in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key Observations :
Challenges :
- Nitro-substituted derivatives may face stability issues during synthesis due to the explosive nature of nitro compounds.
- Hydroxyl and methoxy derivatives benefit from well-optimized protocols (e.g., Suzuki coupling, etherification) .
Enzyme Inhibition
- PDE2 Inhibition : Alkoxylated derivatives (e.g., 1f) show potent PDE2 inhibition (IC50: 3.67 µM), surpassing lead compounds like urolithins (IC50 >100 µM) . Nitro groups may hinder binding due to steric/electronic effects.
- Cholinesterase Inhibition : 6H-Benzo[c]chromen-6-one derivatives with piperazine linkers exhibit acetylcholinesterase inhibition comparable to rivastigmine . Nitro derivatives are untested here but may lack the basicity required for enzyme interaction.
Metal Sensing
- Hydroxyl derivatives (e.g., Urolithin B, THU-OH) act as "on-off" fluorescent sensors for Fe³⁺, with applications in cellular imaging . Nitro groups are unlikely to participate in metal coordination, limiting this utility.
Cytotoxicity
- THU-OH shows low cytotoxicity in neuroblastoma/glioblastoma cells (IC50 >100 µM) . Nitro groups, often associated with genotoxicity, may increase cytotoxicity .
Physicochemical Properties
| Property | 3,8-Dinitro Derivative | Hydroxyl Derivatives (e.g., Urolithin B) | Methoxy Derivatives (e.g., 1f) |
|---|---|---|---|
| Solubility | Low (lipophilic) | Moderate (polar hydroxyl groups) | Low to moderate |
| LogP | High (~3.5 estimated) | ~2.0–2.5 | ~2.8–3.2 |
| UV-Vis Absorption | Strong λmax ~350 nm | λmax ~300–320 nm (fluorescence) | Similar to hydroxyl derivatives |
Biological Activity
3,8-Dinitro-6H-benzo[c]chromen-6-one is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
3,8-Dinitro-6H-benzo[c]chromen-6-one is characterized by its unique chromene structure with nitro substituents at the 3 and 8 positions. The synthesis of this compound typically involves multi-step organic reactions, including nitration and cyclization processes. The synthesis pathways can vary, but they often start from commercially available precursors, leading to the formation of the benzo[c]chromene framework followed by the introduction of nitro groups.
Antimicrobial Properties
Research indicates that 3,8-dinitro-6H-benzo[c]chromen-6-one exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens typically range from 64 to 512 µg/mL, indicating moderate to strong antibacterial effects.
Antiproliferative Effects
This compound has also been evaluated for its antiproliferative properties against several cancer cell lines. In studies involving human breast adenocarcinoma (MCF-7) and leukemia (HL-60) cells, it demonstrated cytotoxic effects with IC50 values suggesting effective inhibition of cell proliferation. Molecular docking studies further support its potential as an anticancer agent by indicating favorable binding interactions with key protein targets involved in cancer progression.
The biological activity of 3,8-dinitro-6H-benzo[c]chromen-6-one is believed to arise from several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cell signaling pathways and lipid biosynthesis in bacteria.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
- Interaction with Receptors : Some studies suggest that derivatives of this compound can act as selective agonists for estrogen receptors, particularly ERβ, which may contribute to their anticancer effects .
Case Studies and Research Findings
Several studies have explored the biological activities of 3,8-dinitro-6H-benzo[c]chromen-6-one:
- Study on Antimicrobial Activity : A recent study reported that derivatives of this compound exhibited strong antibacterial properties against E. coli and S. aureus, with structure-activity relationship analyses indicating that modifications at specific positions could enhance efficacy.
- Anticancer Activity Assessment : In vitro assays demonstrated that this compound significantly reduced cell viability in MCF-7 cells through mechanisms involving apoptosis induction.
- Estrogen Receptor Modulation : Research has indicated that certain analogs can selectively activate ERβ with high potency (>100-fold selectivity over ERα), highlighting their potential use in hormone-related therapies .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,8-dinitro-6H-benzo[c]chromen-6-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via electrophilic aromatic nitration of a precursor (e.g., 6H-benzo[c]chromen-6-one) using mixed acid (HNO₃/H₂SO₄). Key steps include:
- Temperature control : Nitration at 0–5°C minimizes side reactions like oxidation or over-nitration .
- Regioselectivity : The electron-rich aromatic system directs nitro groups to positions 3 and 7. Solvent polarity (e.g., dichloromethane vs. acetic acid) affects reaction kinetics and purity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity. HRMS and ¹H/¹³C NMR validate structure .
Q. Which analytical techniques are critical for characterizing 3,8-dinitro-6H-benzo[c]chromen-6-one?
- Key methods :
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions via coupling patterns (e.g., deshielded protons adjacent to nitro groups at δ 8.2–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₃H₈N₂O₅, [M+H]+ at m/z 281.0405) .
- X-ray crystallography : Resolves nitro group orientation and crystal packing effects, critical for structure-activity studies (if single crystals are obtainable) .
Q. How can researchers design initial biological screening assays for this compound?
- Approach :
- Antimicrobial activity : Broth microdilution assays (MIC determination against Gram-positive/negative bacteria and fungi) .
- Enzyme inhibition : Cholinesterase inhibition assays (Ellman’s method) to evaluate potential for neurodegenerative disease research, with IC₅₀ calculations .
- Fluorescence profiling : Spectrofluorometry (excitation/emission scans) to assess nitro group effects on fluorescence quenching or enhancement compared to hydroxy/methoxy derivatives .
Advanced Research Questions
Q. How do substituent positions (3,8-dinitro) influence electronic properties and bioactivity compared to other benzo[c]chromen-6-one derivatives?
- Analysis :
- Electron-withdrawing effects : Nitro groups reduce electron density in the aromatic system, altering redox potential and reactivity in biological systems (e.g., increased DNA intercalation vs. methoxy derivatives) .
- Comparative SAR studies : Replace nitro with hydroxy/methoxy groups and test activity shifts. For example:
- Nitro derivatives show stronger cholinesterase inhibition (IC₅₀ ~10 µM) than hydroxy analogs (IC₅₀ >50 µM) due to enhanced π-π stacking with enzyme active sites .
- Fluorescence is quenched in nitro derivatives (λₑₘ = 450 nm, intensity <20% of hydroxy analogs) due to intramolecular charge transfer .
Q. What mechanistic insights explain contradictory bioactivity data across studies?
- Resolution strategies :
- Assay variability : Standardize conditions (e.g., pH, temperature, solvent/DMSO concentration) to reduce discrepancies in IC₅₀ values .
- Metabolic stability : Nitro groups may undergo enzymatic reduction (e.g., in liver microsomes), generating active metabolites (e.g., amino derivatives) that confound results. Use LC-MS/MS to track metabolite formation .
- Cellular uptake : LogP calculations (e.g., ~2.5 for nitro vs. ~1.8 for hydroxy derivatives) predict differential membrane permeability. Validate via Caco-2 cell permeability assays .
Q. How can computational methods optimize the design of 3,8-dinitro derivatives for targeted applications?
- Methodology :
- Molecular docking : Simulate interactions with acetylcholinesterase (PDB: 4EY7) to identify key binding residues (e.g., Trp286, Phe295) and guide substituent modifications .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and stability under physiological conditions .
- QSAR models : Use datasets from analogs (e.g., IC₅₀, LogP, polar surface area) to derive predictive equations for antimicrobial or enzyme inhibition potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
